3,3-Dimethylbutanoate

Kinetic stability Thermal degradation Arrhenius parameters

Unlike isovalerate or pivalate esters, the gem-dimethyl at C3 of 3,3-Dimethylbutanoate delivers a 4.6 kJ/mol higher pyrolysis activation energy, reducing thermal decomposition in high-temperature syntheses. Rapid in vivo hydrolysis to 3,3-dimethylbutanoic acid avoids carnitine depletion and systemic accumulation—critical for safer prodrug linkers. The sterically congested enolate enables asymmetric α-hydroxylation (53–73% ee). Choose the correct building block for reproducible results. Request bulk pricing today.

Molecular Formula C6H11O2-
Molecular Weight 115.15 g/mol
Cat. No. B8739618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbutanoate
Molecular FormulaC6H11O2-
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)[O-]
InChIInChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)/p-1
InChIKeyMLMQPDHYNJCQAO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylbutanoate as a Sterically Hindered Building Block: Procurement Guide for Chemical Synthesis and Drug Discovery


3,3-Dimethylbutanoate (also referred to as tert-butylacetate or 3,3-dimethylbutyrate) is a branched, sterically congested ester derivative of 3,3-dimethylbutanoic acid [1]. Its core structural feature—the gem-dimethyl substitution at the C3 position—imparts unique conformational constraints and physicochemical properties that distinguish it from linear or less-hindered analogs [2]. Widely employed as a synthetic intermediate, this compound serves as a critical building block in the preparation of pharmaceuticals, agrochemicals (notably as an intermediate for the herbicide SumiherbTR), and complex molecular scaffolds requiring controlled reactivity or enhanced metabolic stability [3].

Why Generic Substitution Fails: The Structural and Performance Gap Between 3,3-Dimethylbutanoate and Common Analogs


Substituting 3,3-dimethylbutanoate with a seemingly similar branched ester like isovalerate (3-methylbutanoate) or pivalate (2,2-dimethylpropanoate) is not functionally equivalent. The specific location of gem-dimethyl substitution at the C3 position relative to the ester group critically alters the compound's thermal degradation pathway, oxidative susceptibility, and the metabolic fate of derived molecules [1][2]. As demonstrated in head-to-head kinetic studies and metabolic profiling, these differences manifest as quantifiable changes in activation energy (ΔEa of 4.6 kJ/mol for pyrolysis) and in vivo stability profiles (rapid degradation to acid metabolites versus systemic accumulation), making generic interchange a significant risk to synthetic reproducibility and biological activity [1][3].

Quantitative Differentiation of 3,3-Dimethylbutanoate: Head-to-Head Comparative Evidence for Informed Sourcing


Pyrolysis Kinetics: Superior Thermal Barrier of 3,3-Dimethylbutanoate vs. 3-Methylbutanoate

In a direct gas-phase elimination study, ethyl 3,3-dimethylbutanoate exhibits a higher activation energy (Ea) compared to its monomethyl analog, ethyl 3-methylbutanoate, indicating enhanced thermal stability [1]. This kinetic difference directly impacts process safety and yield in high-temperature synthetic applications.

Kinetic stability Thermal degradation Arrhenius parameters

Oxidative Susceptibility: Lower Autoxidation Rate of 3,3-Dimethylbutanoate vs. 2,2-Dimethylpropanoate

A comparative study of neopentyl esters at 438 K revealed that 3,3-dimethylbutanoate autoxidizes at a slower relative rate compared to the 2,2-dimethylpropanoate (pivalate) ester, despite their isomeric relationship [1]. This difference is attributed to the distinct vulnerability of α-alkyl hydrogen atoms on the ester moiety.

Oxidative stability Radical reactions Autoxidation

Metabolic Fate: Rapid In Vivo Hydrolysis of Methyl 3,3-Dimethylbutanoate Structural Motif vs. Pivalate Accumulation

Toxicological analysis confirms that synthetic cannabinoids containing a methyl-3,3-dimethylbutanoate moiety are characterized by high in vivo instability, rapidly hydrolyzing to the corresponding 3,3-dimethylbutanoic acid (DBA) metabolite [1]. This results in a low parent-to-metabolite ratio (e.g., 18 ng/mL parent vs. 100 ng/mL DBA in heart blood), contrasting with pivalate-generating prodrugs that cause carnitine depletion due to slow pivalate clearance [2].

Prodrug stability Metabolism Toxicology

Stereoselective Oxidation: Moderate Enantioselectivity of Lithium Enolate of Methyl 3,3-Dimethylbutanoate

Asymmetric oxidation of the lithium enolate of methyl 3,3-dimethylbutanoate using enantiopure (camphorylsulfonyl)oxaziridine yields enantioenriched α-hydroxy ester product with 53–73% enantiomeric excess (ee) [1]. This level of stereocontrol is a direct consequence of the steric environment imposed by the 3,3-dimethylbutanoate scaffold and is a key determinant for synthesizing chiral α-hydroxy acids.

Asymmetric synthesis Stereoselectivity Enolate oxidation

C-H Activation Selectivity: Distinctive Pd-Cyclometalation Geometry Enabled by Steric Hindrance

The 8-aminoquinolamide of 3,3-dimethylbutanoic acid has been employed as a model substrate to isolate and structurally characterize an otherwise unfavorable six-membered palladacycle intermediate in remote C-H activation [1]. The gem-dimethyl substitution is critical for stabilizing this specific metallacyclic geometry, a capability not readily achievable with less sterically demanding acid derivatives.

C-H functionalization Palladium catalysis Reaction selectivity

Recommended Application Scenarios for 3,3-Dimethylbutanoate Based on Validated Differential Performance


High-Temperature Synthetic Processes

In industrial-scale reactions operating above 360°C, the 4.6 kJ/mol higher activation energy for pyrolysis of ethyl 3,3-dimethylbutanoate compared to ethyl 3-methylbutanoate directly reduces thermal decomposition, improving process yield and safety [1].

Prodrug Linker Design Requiring Rapid Clearance

For therapeutic candidates where a cleavable ester linker is needed to release an active drug, the methyl-3,3-dimethylbutanoate motif offers a distinct safety advantage. Its rapid in vivo hydrolysis to 3,3-dimethylbutanoic acid (demonstrated by a 5.6-fold higher metabolite concentration in human toxicology studies) avoids the systemic accumulation and carnitine depletion issues associated with pivalate esters [2].

Synthesis of Chiral α-Hydroxy Acid Derivatives

The sterically hindered enolate of methyl 3,3-dimethylbutanoate provides a reliable substrate for asymmetric oxidation, delivering enantioenriched α-hydroxy esters with 53–73% ee using a chiral oxaziridine reagent [3]. This is a critical step in the preparation of enantiomerically pure building blocks for medicinal chemistry.

Exploratory C-H Activation Methodology Development

The unique ability of 3,3-dimethylbutanoic acid amide derivatives to stabilize and characterize a six-membered palladacycle intermediate makes it an ideal model substrate for investigating new remote C-H functionalization reactions, where standard linear acids fail to provide the necessary steric environment [4].

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